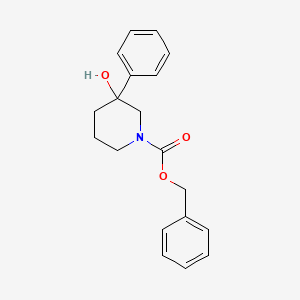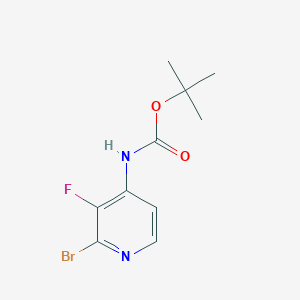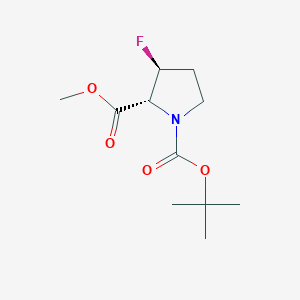
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of biocatalysts, such as ketoreductases, has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. These reactions are essential for modifying the compound’s structure to achieve desired properties for specific applications.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carboxylic acids or ketones. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with enzymes and receptors involved in neurotransmitter regulation. For example, in the synthesis of antidepressants, the compound’s derivatives inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-cyanophenyl)carbamate: This compound is structurally similar but lacks the oxoethyl group, which affects its reactivity and applications.
tert-Butyl (2-(4-cyanophenyl)-2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Uniqueness
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in drug synthesis highlight its importance in scientific research .
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-12(17)11-6-4-10(8-15)5-7-11/h4-7H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYVDUHBURKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8148168.png)





![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)



